

1-piperonylpiperazine chemical properties and structure

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Compound of Interest

Compound Name: 1-Piperonylpiperazine

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An In-depth Technical Guide to **1-Piperonylpiperazine**: Chemical Properties and Structure

Introduction

1-Piperonylpiperazine, also known as 1-(3,4-methylenedioxybenzyl)piperazine (MDPP), is an organic compound featuring a piperazine ring substituted with a piperonyl group.^[1] It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.^{[2][3]} Its versatile chemical structure allows for a wide range of applications, including its use as a precursor in the synthesis of psychoactive agents, anti-Parkinsonian drugs like Piribedil, and compounds with anti-inflammatory and neuroprotective properties.^{[2][4]} ^[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to **1-piperonylpiperazine**.

Chemical Structure

1-Piperonylpiperazine is characterized by a piperazine core, which is a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzodioxole methyl group (piperonyl group).^[1] The piperazine ring typically adopts a chair conformation.^[5]

Table 1: Structural Identifiers for **1-Piperonylpiperazine**

Identifier	Value
IUPAC Name	1-(1,3-benzodioxol-5-ylmethyl)piperazine[6]
Synonyms	1-[(1,3-Benzodioxol-5-yl)methyl]piperazine, 1-(3,4-Methylenedioxybenzyl)piperazine[2][7]
CAS Number	32231-06-4[8][9]
SMILES	C1CN(CCN1)CC2=CC3=C(C=C2)OCO3[6][10]
InChI	1S/C12H16N2O2/c1-2-11-12(16-9-15-11)7-10(1)8-14-5-3-13-4-6-14/h1-2,7,13H,3-6,8-9H2[6][10]
InChIKey	NBOOZXVYXHATOW-UHFFFAOYSA-N[1][6]

Chemical and Physical Properties

The compound is typically a white to yellow or yellowish-brown crystalline solid.[8][9] Its properties make it moderately soluble in organic solvents and slightly soluble in water.[1]

Table 2: Physicochemical Properties of **1-Piperonylpiperazine**

Property	Value
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂ [1][7][9]
Molecular Weight	220.27 g/mol [2][6][7][9]
Appearance	White to yellow or yellow-brownish crystalline solid[2][8][9]
Melting Point	36-46 °C[2][8][10]
Boiling Point	147-149 °C at 2 mmHg[2][8][9]
Solubility	Slightly soluble in water; Soluble in Methanol and Ethanol[1]
Flash Point	113 °C (235.4 °F) - closed cup

Synthesis Protocols

1-Piperonylpiperazine can be synthesized through several routes. The two most common methods are reductive amination and nucleophilic substitution.[\[4\]](#)

Method 1: Reductive Amination

This method involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with piperazine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB). This one-pot reaction is efficient and yields a high-purity product.[\[4\]](#)

Experimental Protocol:

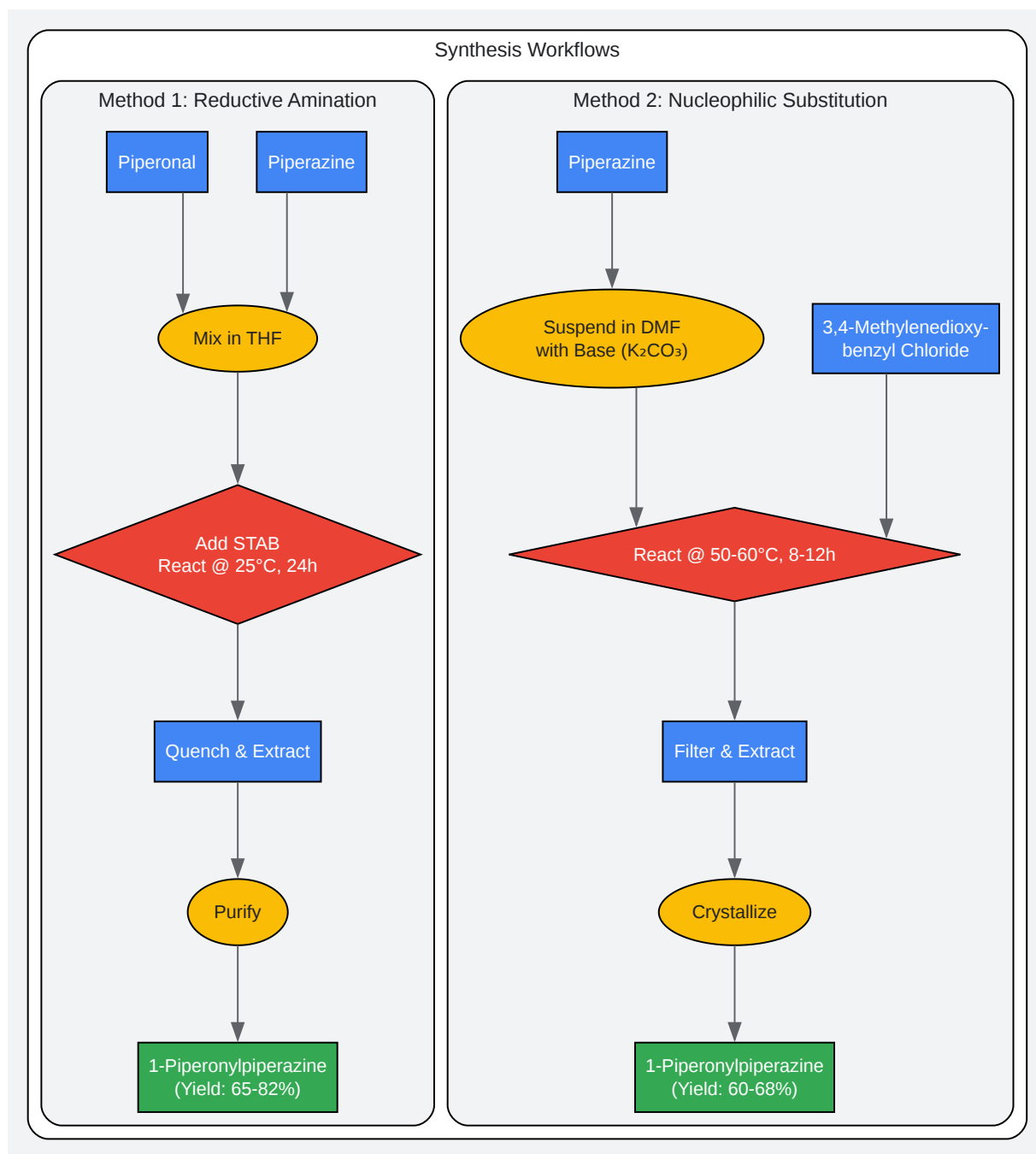
- Dissolve piperonal (1.0 equivalent) and piperazine (1.2 equivalents) in a suitable solvent like tetrahydrofuran (THF).
- Stir the mixture at room temperature.
- Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture.
- Continue stirring at 25°C for approximately 24 hours until the reaction is complete (monitored by TLC or GC).
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by column chromatography or recrystallization to yield **1-piperonylpiperazine** (typically 65-82% yield).[\[4\]](#)

Method 2: Nucleophilic Substitution

This alternative route involves the alkylation of piperazine with 3,4-methylenedioxybenzyl chloride. This process requires a base to neutralize the HCl byproduct formed during the reaction.[\[4\]](#)

Experimental Protocol:

- Suspend piperazine (2.0 equivalents) in a solvent like acetonitrile or dimethylformamide (DMF).
- Add a base such as potassium carbonate (K_2CO_3) or sodium hydroxide (NaOH).
- Cool the mixture to 0-5°C.
- Add 3,4-methylenedioxybenzyl chloride (1.1 equivalents) dropwise to the suspension.
- After the addition is complete, warm the reaction mixture to 50-60°C and stir for 8-12 hours.
[4]
- After the reaction is complete, cool the mixture and filter to remove inorganic salts.
- Extract the product with a solvent like chloroform and wash with water.
- Dry the organic layer and concentrate it to obtain the crude product, which can be purified by crystallization from ethanol (typically 60-68% yield).[4]



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Caption: Comparative workflows for the synthesis of **1-Piperonylpiperazine**.

Analytical Methodologies

Standard analytical techniques are employed to confirm the identity and purity of **1-piperonylpiperazine**. These include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the separation and identification of volatile compounds. The mass spectrum of **1-piperonylpiperazine** shows characteristic fragmentation patterns that confirm its structure.[\[6\]](#)

General Experimental Protocol:

- Sample Preparation: Dissolve approximately 1 mg of the sample in a suitable volatile solvent like acetonitrile or methanol.[\[11\]](#) The solution is then filtered through a 0.2 µm filter.[\[11\]](#)
- GC Conditions:
 - Column: A non-polar or semi-polar capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[\[11\]](#)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[\[11\]](#)
 - Injector: Splitless mode at 250°C.[\[11\]](#)
 - Oven Program: An initial temperature of 75°C, held for 1 minute, then ramped to 320°C.[\[11\]](#)
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.[\[11\]](#)
 - Source Temperature: 230°C.[\[11\]](#)
 - Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust method for quantifying piperazine and its derivatives, especially for purity analysis. For compounds like piperazine that lack a strong chromophore, a derivatization step is often required.[\[12\]](#)

General Experimental Protocol for Derivatized Analysis:

- Derivatization: React the sample with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active product.[\[12\]](#)
- Sample Preparation: Dissolve the derivatized sample in the mobile phase or a compatible solvent.
- HPLC Conditions:
 - Column: A reverse-phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 μ m) is commonly used.[\[12\]](#)
 - Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).[\[12\]](#)
 - Flow Rate: 1.0 mL/min.[\[12\]](#)
 - Detection: UV detection at a wavelength appropriate for the derivative (e.g., 340 nm for the NBD derivative).[\[12\]](#)
 - Column Temperature: 35°C.[\[12\]](#)

Pharmacological Activity and Signaling Pathways

1-Piperonylpiperazine is a psychoactive compound with diverse biological activities.[\[4\]](#) It is a known precursor for various pharmaceuticals and has been studied for its neuroprotective and anti-inflammatory potential.[\[2\]](#)[\[4\]](#)

Neuroprotective Effects

Research has shown that **1-piperonylpiperazine** can mitigate the neurotoxicity induced by 3,4-methylenedioxymethamphetamine (MDMA).[\[4\]](#) Co-administration of **1-piperonylpiperazine**

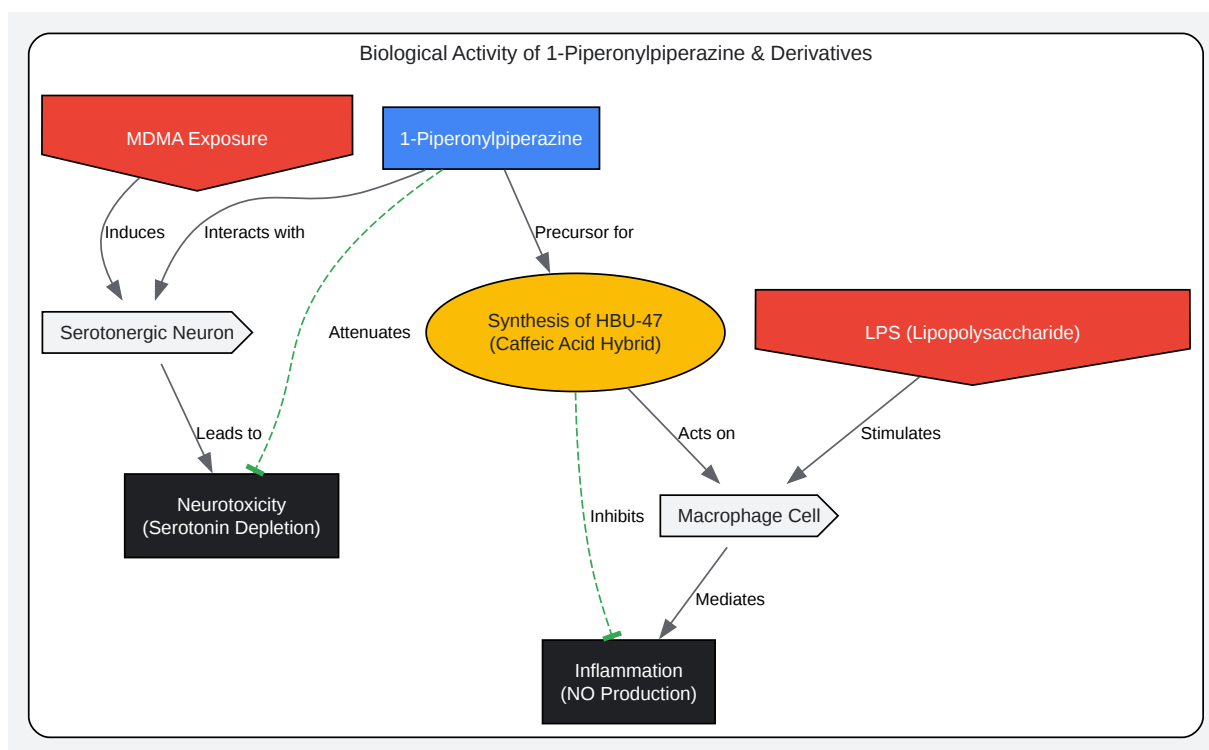
attenuates the reduction in serotonergic parameters in the brain caused by MDMA, suggesting a protective role within neurotransmitter systems.[4][10]

Anti-inflammatory Properties

1-Piperonylpiperazine is a key intermediate in the synthesis of hybrid compounds with significant anti-inflammatory effects. For instance, acetyl-caffeic acid-**1-piperonylpiperazine** (HBU-47), synthesized from **1-piperonylpiperazine** and caffeic acid, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4] This indicates its potential in modulating inflammatory pathways.

Receptor Affinity

The 3,4-methylenedioxybenzyl group in **1-piperonylpiperazine** contributes to a high affinity for sigma-1 receptors. This binding is a critical aspect of its potential use in developing imaging probes and therapeutics targeting these receptors.[4] Its derivatives have also been noted for their α -adrenergic antagonist properties.[5]



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Caption: Signaling pathways influenced by **1-Piperonylpiperazine** and its derivatives.

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